Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate
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Overview
Description
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is a chemical compound with a unique structure that combines a lithium ion with a 2-(4-fluorophenyl)oxetane-2-carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate typically involves the reaction of 2-(4-fluorophenyl)oxetane-2-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lithium-based drug.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 2-(4-fluorophenyl)oxetane-2-carboxylate moiety can interact with enzymes and receptors. These interactions can lead to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(4-chlorophenyl)oxetane-2-carboxylate
- Lithium 2-(4-bromophenyl)oxetane-2-carboxylate
- Lithium 2-(4-methylphenyl)oxetane-2-carboxylate
Uniqueness
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8FLiO3 |
---|---|
Molecular Weight |
202.1 g/mol |
IUPAC Name |
lithium;2-(4-fluorophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C10H9FO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
BFOUCLBWEBZARM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COC1(C2=CC=C(C=C2)F)C(=O)[O-] |
Origin of Product |
United States |
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